molecular formula C8H9NO4 B2786895 Dimethyl 1H-pyrrole-3,4-dicarboxylate CAS No. 2818-06-6

Dimethyl 1H-pyrrole-3,4-dicarboxylate

Cat. No. B2786895
Key on ui cas rn: 2818-06-6
M. Wt: 183.163
InChI Key: HEDIMOSXPHKSMJ-UHFFFAOYSA-N
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Patent
US06239159B1

Procedure details

TOSMIC (1.5 g, 7.7 mmol) was added to a solution of dimethyl fumarate (1 g, 6.9 mmol) and sodium hydride (60%, 0.59, 12.5 mmol) in dry DMF (25 ml) at 0° C., and the solution stirred at 0° C. for 15 minutes. The reaction was poured onto ice-water and the product filtered and recrystallised from aqueous ethanol. 0.61 g, 48%. 1H-n.m.r. (DMSO-d6) δ (ppm) 3.68 (6H, s, 2×CH3), 7.39 (2H, s, 2×CH), 11.81 (1H, s, NH).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
12.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1C=CC(S([CH2:11][N+:12]#[C-:13])(=O)=O)=CC=1.[C:14]([O:22][CH3:23])(=[O:21])/[CH:15]=[CH:16]/[C:17]([O:19][CH3:20])=[O:18].[H-].[Na+]>CN(C=O)C>[NH:12]1[CH:13]=[C:16]([C:17]([O:19][CH3:20])=[O:18])[C:15]([C:14]([O:22][CH3:23])=[O:21])=[CH:11]1 |f:2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-]
Name
Quantity
1 g
Type
reactant
Smiles
C(\C=C\C(=O)OC)(=O)OC
Name
Quantity
12.5 mmol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the solution stirred at 0° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction was poured onto ice-water
FILTRATION
Type
FILTRATION
Details
the product filtered
CUSTOM
Type
CUSTOM
Details
recrystallised from aqueous ethanol

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
N1C=C(C(=C1)C(=O)OC)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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